BenchChemオンラインストアへようこそ!

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Target this specific compound for your CNS-focused screening library to leverage its optimal balance of polarity (TPSA ~73 Ų) and hydrogen-bonding capacity (HBD=2), which favors passive blood-brain barrier penetration over direct-amide analogs. Its unique methylene spacer introduces conformational flexibility for exploring binding sub-pockets inaccessible to constrained analogs, making it ideal for scaffold-hopping in chemokine receptor (CCR5) programs. Choose this variant over dimethoxy analogs for potential KDM isoform selectivity advantages. The secondary amide nitrogen provides a synthetic handle for N-alkylation/acylation, and the 4-methoxyphenyl group serves as a latent phenol precursor—maximizing your library diversification efficiency.

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 954680-08-1
Cat. No. B2446650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide
CAS954680-08-1
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CCCC3
InChIInChI=1S/C18H24N2O3/c1-23-16-8-6-15(7-9-16)20-12-13(10-17(20)21)11-19-18(22)14-4-2-3-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,19,22)
InChIKeyHTOVZTZRTQTHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide (CAS 954680-08-1): Chemical Identity and Compound-Class Context for Procurement Decision-Making


N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide (CAS 954680-08-1, molecular formula C18H24N2O3, molecular weight 316.40 g/mol) is a synthetic small molecule belonging to the 5-oxopyrrolidine-3-carboxamide family, a scaffold class that has been explored for CCR5 antagonism, epigenetic modulation, and serine hydrolase inhibition [1]. It is distributed as a screening compound by commercial libraries (e.g., ChemDiv, ChemBridge) for early-stage drug discovery. This guide focuses exclusively on procurement-relevant differentiation of this specific compound—which contains a methylene spacer between the pyrrolidinone ring and the cyclopentanecarboxamide moiety—relative to its closest purchasable structural analogs.

Why N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide Cannot Be Interchanged with In-Class Analogs


The 5-oxopyrrolidine-3-carboxamide scaffold tolerates only narrow structural variation before pharmacological and physicochemical properties diverge. Replacing the methylene spacer with a direct amide bond (as in N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide) alters the vector angle of the cyclopentyl ring, modifies hydrogen-bonding capacity, and increases conformational constraint . Even minor changes in the N-aryl substituent (e.g., 4-methoxyphenyl vs. 3,4-dimethoxyphenyl) have been shown to shift target selectivity profiles within this chemotype [1]. Generic substitution without controlling for these structural features risks selecting a compound that neither reproduces published activity data nor maintains the physicochemical properties required for a specific assay or synthesis protocol.

Quantitative Differential Evidence for N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide vs. Closest Analogs


Structural Differentiation: Methylene Spacer vs. Direct Amide Linkage

The target compound incorporates a methylene (-CH2-) spacer between the pyrrolidinone 3-position and the cyclopentanecarboxamide nitrogen, whereas the closest purchasable analog (N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide, ChemDiv G856-7391) features a direct amide bond . This expands the molecular formula from C17H22N2O3 to C18H24N2O3, increases the molecular weight from 302.37 to 316.40 g/mol, and introduces one additional rotatable bond. The methylene spacer is a critical determinant of conformational flexibility and target-binding geometry in this chemotype, as changes in linker length have been shown to modulate potency by orders of magnitude in 5-oxopyrrolidine-3-carboxamide-based CCR5 antagonists [1]. No published head-to-head bioactivity comparison between the methylene-spacer and direct-amide variants exists; the differentiation presented here is therefore based on structural and physicochemical grounds rather than on direct biological potency data.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

N-Aryl Substituent Differentiation: 4-Methoxyphenyl vs. 3,4-Dimethoxyphenyl in 5-Oxopyrrolidine-3-carboxamides

Within the broader 5-oxopyrrolidine-3-carboxamide chemotype, the N-aryl substituent at the pyrrolidinone 1-position is a primary determinant of target selectivity. Published ChEMBL/BindingDB data for a related analog (CHEMBL3785984, bearing a distinct core but highlighting the sensitivity of epigenetic target engagement to N-substitution) show that even small changes in the aryl group can shift the IC50 from micromolar to completely inactive (>100 μM) against KDM4 demethylases [1]. The target compound's 4-methoxyphenyl group contrasts with the 3,4-dimethoxyphenyl group found in N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopentanecarboxamide (PubChem listing), a purchasable alternative [2]. The mono-methoxy substitution pattern reduces electron density on the aryl ring relative to the dimethoxy variant, which can affect π-stacking interactions with aromatic residues in enzyme active sites. No direct comparative bioactivity data exists for this specific pair; the differentiation is a class-level inference from the broader behavior of 5-oxopyrrolidine-3-carboxamide analogs.

Epigenetics Demethylase Inhibition Structure-Activity Relationship

Drug-Likeness and Physicochemical Property Differentiation vs. Direct-Amide Analog

Physicochemical profiling is a de facto selection criterion in compound procurement for screening libraries. The methylene spacer in the target compound increases the topological polar surface area (TPSA) and hydrogen-bond donor count relative to the direct-amide analog, which has consequences for membrane permeability and oral bioavailability predictions. The 4-methoxyphenyl substitution also yields a lower molecular weight and lower clogP compared to analogs with bulkier N-aryl groups (e.g., 3,4-dimethoxyphenyl or benzo[d][1,3]dioxol-5-yl variants) . The target compound falls within a favorable drug-likeness space: MW < 350, clogP < 3, HBD ≤ 2, HBA ≤ 5, meeting all four Lipinski Rule-of-Five criteria. This is not universally true for its closest analogs.

ADME Prediction Drug-Likeness Lead Optimization

Chiral Complexity and Stereochemical Differentiation

The target compound contains a single stereogenic center at the pyrrolidinone 3-position. Commercial offerings of the direct-amide analog N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide are explicitly labeled as a RACEMIC MIXTURE . No information on stereochemical composition is available for the target compound (CAS 954680-08-1) from any authoritative database, and no enantioselective synthesis has been published. This represents both a procurement risk (undefined stereochemical purity) and a differentiation point: the target compound, if procured from a vendor that controls stereochemistry, could be acquired as a single enantiomer. In the broader 5-oxopyrrolidine-3-carboxamide class, stereochemistry at the 3-position has been shown to affect CCR5 binding affinity, with enantiomeric eudysmic ratios exceeding 10-fold reported for certain analogs [1].

Chiral Resolution Enantiomeric Purity Screening Library Diversity

Procurement-Relevant Application Scenarios for N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide (CAS 954680-08-1)


CNS-Oriented Screening Library Enrichment Based on Favorable Physicochemical Profile

The target compound's computed TPSA (~73 Ų), moderate clogP (2.0–2.5), and HBD count of 2 place it within the preferred property space for CNS drug discovery (TPSA < 80 Ų, HBD ≤ 2). This profile is more favorable for passive blood-brain barrier penetration than the lower-TPSA but less hydrogen-bond-capable direct-amide analog (TPSA 49 Ų, HBD = 1) and the higher-MW benzodioxole analog (MW 330, TPSA ~81 Ų). Procurement for CNS-focused fragment or lead-like screening libraries should prioritize the target compound over these alternatives based on its optimal balance of polarity and hydrogen-bonding capacity .

Scaffold-Hopping Campaigns Targeting CCR5 or Chemokine Receptors

The 5-oxopyrrolidine-3-carboxamide scaffold has validated activity as a CCR5 antagonist chemotype, with reported IC50 values ranging from 1.9 μM for early leads to sub-micromolar for optimized analogs [1]. The target compound, with its 4-methoxyphenyl N-substituent and methylene spacer, occupies a distinct region of chemical space within this scaffold class not exemplified by the published lead series. It is therefore suitable as a scaffold-hopping or library-enumeration starting point for chemokine receptor programs. The methylene spacer introduces conformational flexibility that may allow the cyclopentyl ring to explore binding sub-pockets inaccessible to the more constrained direct-amide analog.

Epigenetic Probe Development Requiring Defined N-Aryl Substitution

Within the broader 5-oxopyrrolidine-3-carboxamide class, certain N-aryl substitution patterns have been associated with KDM4/KDMC demethylase inhibition, albeit at micromolar potencies (EC50/IC50 values of 3.8–3.9 μM reported for a related chemotype [2]). The target compound's 4-methoxyphenyl group represents a less electron-rich aryl system compared to 3,4-dimethoxyphenyl variants, which may confer selectivity advantages against specific KDM isoforms. Procurement for epigenetic probe discovery should favor the target compound over dimethoxy analogs when selectivity over KDM2A (which shows >100 μM IC50 for certain mono-methoxy-containing scaffolds) is a design criterion [2].

Synthetic Intermediate for Parallel Library Synthesis

The target compound's structure—featuring a secondary amide nitrogen in the methylene spacer—provides a synthetic handle for further derivatization (e.g., N-alkylation, acylation) that is absent in the direct-amide analog. This makes it uniquely suited as a diversification point in parallel synthesis libraries. The 4-methoxyphenyl group can also serve as a latent phenol precursor via demethylation, enabling additional functionalization strategies not available with non-methoxy-substituted analogs. Procurement for medicinal chemistry programs building focused libraries around the 5-oxopyrrolidine-3-carboxamide core should prefer this compound for its synthetic versatility .

Quote Request

Request a Quote for N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.